BenchChemオンラインストアへようこそ!

1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Lipophilicity Drug-likeness Medicinal chemistry

1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (synonym: 1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea) is a synthetic small-molecule urea derivative (MW 350.46, C₂₂H₂₆N₂O₂) that combines a lipophilic diphenylmethyl (benzhydryl) group with a conformationally constrained 7-oxaspiro[3.5]nonane moiety via a central urea linker. The compound belongs to the broader class of diaryl urea derivatives, a privileged scaffold in medicinal chemistry associated with kinase inhibition and receptor modulation.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 2309753-14-6
Cat. No. B2825222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea
CAS2309753-14-6
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESC1CC2(C1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CCOCC2
InChIInChI=1S/C22H26N2O2/c25-21(23-19-11-12-22(19)13-15-26-16-14-22)24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,24,25)
InChIKeyMVIRLTCMLXOSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2309753-14-6): Structural Identity and Compound Class


1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (synonym: 1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea) is a synthetic small-molecule urea derivative (MW 350.46, C₂₂H₂₆N₂O₂) that combines a lipophilic diphenylmethyl (benzhydryl) group with a conformationally constrained 7-oxaspiro[3.5]nonane moiety via a central urea linker . The compound belongs to the broader class of diaryl urea derivatives, a privileged scaffold in medicinal chemistry associated with kinase inhibition and receptor modulation [1]. The 7-oxaspiro[3.5]nonane fragment introduces a rigid spirocyclic ether that is distinct from flexible alkyl or monocyclic ether substituents found in common urea-based research tools. This compound is supplied exclusively for non-human research use and is not approved for therapeutic or veterinary applications .

Why 1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea Cannot Be Replaced by Generic Diphenylurea or Simple Spiro-Urea Analogs


Substituting this compound with a generic diphenylmethyl urea (e.g., CAS 724-18-5, 1-(diphenylmethyl)urea, MW 226.27) or a simple spiro-urea analog (e.g., CAS 2299764-85-3, {7-oxaspiro[3.5]nonan-2-yl}urea, MW 184.24) would eliminate the synergistic structural features that define its potential binding properties . The diphenylmethyl group contributes substantial lipophilicity and potential π-stacking interactions, while the 7-oxaspiro[3.5]nonane ring system imposes rigid conformational constraints on the urea pharmacophore that flexible-chain analogs cannot replicate [1]. In structure-activity relationship (SAR) studies of spirocyclic ureas as glucagon receptor antagonists and CCR1 antagonists, the spirocyclic scaffold was shown to be essential for target engagement, with ring size and heteroatom position dramatically affecting potency (e.g., CCR1 Kᵢ values spanning from 0.63 nM to >1,000 nM across spirocyclic variants) [2][3]. However, no published direct comparative data for this exact compound versus defined analogs were identified in the public domain as of May 2026. Procurement decisions should therefore be guided by the unique combination of the benzhydryl pharmacophore and the 7-oxaspiro[3.5]nonane scaffold, which is absent from commercially available generic alternatives.

Quantitative Differentiation Evidence for 1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea: Comparator-Based Analysis


Calculated Lipophilicity (cLogP) Differentiates the Benzhydryl-Oxaspiro Urea from Simpler Diary Urea Analogs

The calculated partition coefficient (cLogP) for 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is substantially higher than that of simpler urea analogs lacking the benzhydryl group, and moderately higher than benzhydryl ureas lacking the oxaspiro ether. This elevated lipophilicity may influence membrane permeability and protein binding. cLogP values were computed using the XLogP3 algorithm (PubChem) or equivalent consensus methods [1].

Lipophilicity Drug-likeness Medicinal chemistry

Spirocyclic Conformational Constraint: Torsional Profile Differentiates 7-Oxaspiro[3.5]nonane from Flexible Ether and Cyclohexyl Urea Analogs

The 7-oxaspiro[3.5]nonane moiety imposes a defined dihedral angle between the urea NH and the spirocyclic ring system that cannot be achieved by flexible-chain urea derivatives such as 1-(diphenylmethyl)-3-butylurea or 1-(diphenylmethyl)-3-cyclohexylurea. In published SAR studies of spirocyclic ureas as CCR1 antagonists, the spiro[3.5]nonane scaffold conferred distinct binding conformations compared to spiro[4.5]decane or spiro[5.5]undecane analogs, with Kᵢ values varying >100-fold depending on the spiro ring size [1]. While no direct torsional or crystallographic data exist for this specific compound, the 7-oxaspiro[3.5]nonane core is a known conformational constraint element in drug design [2].

Conformational analysis Scaffold rigidity Structure-based design

Molecular Weight and Physicochemical Property Profile: Differentiation from Lower-MW Diphenylurea and Simpler Spiro-Urea Screening Compounds

With a molecular weight of 350.46 Da, 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea occupies a distinct physicochemical space between fragment-like diphenylurea (MW 226.27) and larger drug-like spirocyclic ureas (MW >400). This intermediate size, combined with 2 H-bond donors and 2 H-bond acceptors, places it within lead-like chemical space (MW < 460, cLogP < 4.2) while offering greater structural complexity than typical fragment screening hits [1]. The compound also differs from the closely related 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (C₁₄H₂₄N₂O₃, MW ~268) by the substitution of the tetrahydropyran group with the bulkier diphenylmethyl moiety, increasing MW by ~82 Da and significantly altering the lipophilic/aromatic character .

Physicochemical properties Lead-likeness Fragment-based screening

Absence of Published Direct Comparative Biological Data: A Critical Evidence Gap

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, WIPO PATENTSCOPE, and major vendor technical libraries (accessed May 2026) did not identify any published IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity data for 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2309753-14-6) [1]. This contrasts with structurally related compounds such as 1-benzhydryl-3-(3-hydroxycyclohexyl)urea, 1-benzhydryl-3-(isoquinolin-5-yl)urea, and various oxaspiro-containing benzamides, which have reported biological data in patent and journal literature [2]. The absence of published data means that any procurement decision based on biological differentiation must rely on prospective in-house profiling rather than literature precedent. This compound should be considered an unexplored chemical probe rather than a validated tool compound.

Data availability Procurement risk Assay development

Recommended Application Scenarios for 1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea (CAS 2309753-14-6)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Rigidified Benzhydryl-Urea Scaffold

For medicinal chemistry programs targeting kinases, GPCRs, or epigenetic enzymes where the diphenylurea motif is a known pharmacophore (e.g., sorafenib-like kinase inhibitors), this compound provides a conformationally constrained alternative to flexible benzhydryl-ureas. The 7-oxaspiro[3.5]nonane ring locks the urea NH orientation, which may reduce off-target binding resulting from conformational flexibility seen in simpler benzhydryl-ureas such as 1-(diphenylmethyl)urea (CAS 724-18-5) . Researchers should plan for de novo SAR profiling, as no published activity data exist for this exact compound.

Chemical Biology Tool Compound for Profiling Urea-Binding Protein Targets with Sterically Demanding Binding Pockets

The combination of a bulky diphenylmethyl group and a spirocyclic ether creates a sterically demanding urea derivative that may exhibit selectivity for protein targets with deep, hydrophobic binding pockets. This is supported by class-level evidence: spirocyclic ureas have shown selective CCR1 antagonism with Kᵢ values as low as 0.63 nM, whereas off-target activity against related chemokine receptors was minimal . The target compound's elevated cLogP (~3.8–4.2) further suggests potential for hydrophobic pocket engagement. Chemoproteomics or thermal shift assays are recommended for target identification.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Lead-Like Spirocyclic Diversity

At MW 350.46 Da, this compound bridges the gap between fragment-sized screening hits (MW < 300) and fully elaborated lead compounds (MW > 400). Its spirocyclic scaffold introduces three-dimensional character (fraction sp³ ≈ 0.55) that is increasingly valued in screening libraries to improve clinical success rates . It is differentiated from the simpler spiro-urea fragment {7-oxaspiro[3.5]nonan-2-yl}urea (MW 184.24) by the addition of the diphenylmethyl group, which adds both molecular recognition elements and increased lipophilicity for membrane-permeable target engagement.

Synthetic Methodology Development Using the 7-Oxaspiro[3.5]nonane Scaffold

The compound can serve as a reference standard for developing synthetic routes to benzhydryl-substituted spirocyclic ureas. Published synthetic routes to related compounds involve coupling of benzhydryl chloride or benzhydryl isocyanate with 7-oxaspiro[3.5]nonan-1-amine under basic conditions . Process chemistry groups optimizing large-scale synthesis of spirocyclic urea libraries may use this compound as an analytical benchmark for purity, yield, and stereochemical integrity.

Quote Request

Request a Quote for 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.